
YKL-05-099
概要
説明
YKL-05-099は、塩誘導性キナーゼ(SIK1、SIK2、およびSIK3)の強力かつ選択的な阻害剤です。特に腫瘍学および免疫学の分野において、科学研究において大きな可能性を示しています。 この化合物は、心筋増強因子2C(MEF2C)の機能を抑制する能力とその急性骨髄性白血病の進行における役割について研究されてきました .
科学的研究の応用
Bone Healing and Fracture Repair
Mechanism of Action
YKL-05-099 has been investigated for its potential to enhance fracture healing by stimulating osteogenesis. In a study involving female mice with induced femoral fractures, this compound was administered to observe its effects on callus formation and mineralization. The results indicated that treatment with this compound significantly increased the volume fraction of mineralized callus and improved structural rigidity compared to controls .
Case Study: Fracture Callus Osteogenesis
In a controlled experiment, 126 mice were divided into groups receiving either phosphate-buffered saline (PBS), this compound, or parathyroid hormone (PTH). The analysis revealed that both this compound and PTH-treated groups exhibited enhanced osteoblast activity and reduced chondrocyte precursors, suggesting an acceleration in the mineralization process .
Data Summary
Treatment | Mineralized Callus Volume Fraction | Structural Rigidity | Osteoblast Activity |
---|---|---|---|
Control (PBS) | Low | Low | Baseline |
This compound | High | High | Increased |
Parathyroid Hormone | High | High | Increased |
Cancer Therapy
Targeting Acute Myeloid Leukemia
this compound has also been studied for its anti-cancer properties, particularly in the context of acute myeloid leukemia (AML). Research demonstrated that treatment with this compound in mouse models of MLL-AF9 AML resulted in attenuated disease progression and prolonged survival . The compound works by inhibiting SIK3, a kinase involved in cell division and survival of leukemia cells.
Case Study: Leukemia Treatment Efficacy
In a study conducted by researchers at Cold Spring Harbor Laboratory, mice treated with this compound exhibited significant reductions in tumor burden and improved survival rates. The study highlighted the drug's potential as an epigenetic therapy that modulates gene activity within cancer cells .
Data Summary
Treatment | Tumor Burden Reduction | Survival Rate Increase |
---|---|---|
Control | Baseline | Baseline |
This compound | Significant | Prolonged |
Immunomodulatory Effects
This compound has shown immunomodulatory effects by influencing cytokine responses. In studies involving lipopolysaccharide (LPS)-stimulated mice, pre-treatment with this compound led to increased interleukin-10 levels while decreasing tumor necrosis factor-alpha levels. This suggests that this compound may have therapeutic potential in managing inflammatory disorders .
Pharmacokinetics and Safety Profile
This compound exhibits favorable pharmacokinetic properties, maintaining effective serum concentrations for extended periods without inducing significant metabolic abnormalities . This safety profile is critical for its potential clinical applications.
作用機序
YKL-05-099は、塩誘導性キナーゼ(SIK1、SIK2、およびSIK3)の活性を阻害することで効果を発揮します。 この阻害は、急性骨髄性白血病などの特定の癌細胞の増殖と生存に不可欠なMEF2C機能の抑制につながります . この化合物は、ヒストン脱アセチル化酵素4(HDAC4)のリン酸化状態と核局在を調節し、遺伝子発現と細胞機能にさらなる影響を与えます .
類似の化合物との比較
This compoundは、SIK1、SIK2、およびSIK3の強力かつ選択的な阻害においてユニークです。類似の化合物には、次のものがあります。
HG-9-91-01: 別のSIK阻害剤ですが、this compoundとは薬物動態特性が異なります.
SIK2阻害剤: SIK2を選択的に阻害する化合物ですが、SIK1とSIK3に対して同じ広範な活性を持たない可能性があります.
This compoundは、優れた薬物動態特性と複数のシグナル伝達経路を調節する能力を備えているため、科学研究において汎用性の高いツールとなっています .
生化学分析
Biochemical Properties
YKL-05-099 binds to SIK1 and SIK3 with IC50s of 10 and 30 nM, respectively . It has slightly less potent SIK2-inhibitory (IC50=40 nM) . In the context of AML, this compound suppresses the function of the lineage transcription factor MEF2C . This is achieved by altering the phosphorylation state and nuclear localization of histone deacetylase 4 (HDAC4), a repressive cofactor of MEF2C .
Cellular Effects
This compound has been shown to cause cell cycle arrest and apoptosis in MEF2C-expressing AML cell lines . This indicates that this compound can have profound effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of SIK3 kinase activity . This leads to changes in the phosphorylation state and nuclear localization of HDAC4, thereby suppressing MEF2C function .
Temporal Effects in Laboratory Settings
The effects of this compound on AML progression have been studied over time in both in vitro and in vivo conditions
Subcellular Localization
準備方法
合成経路と反応条件
YKL-05-099の合成には、重要な中間体の形成とその後の最終生成物を形成する反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は、通常、開発者によって保有されている独自のものです。 合成には、目的の化学変換を実現するために、さまざまな試薬と触媒が使用されることが知られています .
工業生産方法
This compoundの工業生産方法は、おそらくラボの合成プロセスを拡大することになります。これには、最終生成物の収率と純度を高くするために、温度、圧力、溶媒の選択などの反応条件を最適化することが含まれます。 連続フロー反応器やその他の先進的な製造技術を使用して、生産効率を向上させることも可能です .
化学反応の分析
反応の種類
YKL-05-099は、次のようないくつかのタイプの化学反応を起こします。
酸化: この反応は、化合物に酸素を付加したり、水素を奪ったりすることです。
還元: この反応は、化合物に水素を付加したり、酸素を奪ったりすることです。
一般的な試薬と条件
This compoundの反応で用いられる一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度や溶媒の選択など、具体的な条件は、目的の反応や出発物質の性質によって異なります .
形成される主要な生成物
This compoundの反応から形成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 たとえば、酸化反応では酸化された誘導体が生成される場合があり、還元反応では化合物の還元された形態が生成される場合があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
類似化合物との比較
YKL-05-099 is unique in its potent and selective inhibition of SIK1, SIK2, and SIK3. Similar compounds include:
HG-9-91-01: Another SIK inhibitor, but with different pharmacokinetic properties compared to this compound.
SIK2 Inhibitors: Compounds that selectively inhibit SIK2, but may not have the same broad activity against SIK1 and SIK3.
This compound stands out due to its superior pharmacokinetic properties and its ability to modulate multiple signaling pathways, making it a versatile tool in scientific research .
生物活性
YKL-05-099 is a multi-kinase inhibitor primarily targeting salt-inducible kinases (SIKs), specifically SIK2 and SIK3. This compound has garnered attention for its potential therapeutic applications in various conditions, including inflammatory disorders, osteoporosis, and acute myeloid leukemia (AML). The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound functions by inhibiting SIKs, which are serine/threonine kinases involved in regulating various cellular processes such as inflammation, metabolism, and bone remodeling. The inhibition of SIKs leads to several downstream effects:
- Inhibition of Inflammatory Cytokines : this compound reduces the production of pro-inflammatory cytokines such as TNFα, IL-6, and IL-12p40 while enhancing IL-10 levels in macrophages and mouse models .
- Bone Remodeling : The compound has been shown to increase bone formation while concurrently decreasing bone resorption in hypogonadal female mice, indicating its potential as a treatment for osteoporosis .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits SIK activity, leading to significant changes in immune cell function:
- Macrophage Activity : Pre-incubation with this compound resulted in reduced phosphorylation of HDAC5 and increased expression of CREB target genes (e.g., Il10 and Nurr77) in bone marrow-derived macrophages (BMDMs) stimulated with lipopolysaccharide (LPS) .
- Cell Cycle Arrest in AML : In AML cell lines expressing MEF2C, this compound caused cell-cycle arrest and apoptosis through on-target inhibition of SIK3, demonstrating its potential for cancer therapy .
In Vivo Studies
This compound has been evaluated in various animal models to assess its therapeutic efficacy:
- Osteoporosis Model : In ovariectomized mice, this compound significantly increased trabecular bone mass without increasing resorption. This dual action suggests a novel mechanism distinct from traditional anabolic agents like PTH .
- Acute Myeloid Leukemia Model : Treatment with this compound attenuated disease progression in MLL-rearranged AML models, extending survival at well-tolerated doses .
Table 1: Summary of Biological Activities of this compound
Table 2: Pharmacokinetic Properties
Parameter | Value | Reference |
---|---|---|
IC50 for SIK2 | 30 nM | |
Serum Concentration Duration | >16 hours above IC50 | |
Dose Range (effective) | 5 - 50 mg/kg |
Case Study 1: Osteoporosis Treatment
In a study involving ovariectomized mice, this compound was administered to evaluate its effects on bone density. Results indicated that the compound not only increased trabecular bone mass but also reduced markers associated with bone resorption. This suggests a potential application for treating post-menopausal osteoporosis.
Case Study 2: Acute Myeloid Leukemia
This compound was tested on two models of MLL-AF9 AML. The treatment resulted in significant suppression of MEF2C function and improved survival rates in treated mice compared to controls. This highlights the compound's potential as a targeted therapy for specific types of leukemia.
特性
IUPAC Name |
3-(2-chloro-6-methylphenyl)-7-[2-methoxy-4-(1-methylpiperidin-4-yl)anilino]-1-(5-methoxypyridin-2-yl)-4H-pyrimido[4,5-d]pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34ClN7O3/c1-20-6-5-7-25(33)29(20)39-19-23-17-35-31(37-30(23)40(32(39)41)28-11-9-24(42-3)18-34-28)36-26-10-8-22(16-27(26)43-4)21-12-14-38(2)15-13-21/h5-11,16-18,21H,12-15,19H2,1-4H3,(H,35,36,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQINULODWGEVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N2CC3=CN=C(N=C3N(C2=O)C4=NC=C(C=C4)OC)NC5=C(C=C(C=C5)C6CCN(CC6)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34ClN7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: YKL-05-099 has demonstrated intriguing effects on bone formation and resorption. Studies show it increases bone formation in hypogonadal female mice without a corresponding increase in bone resorption. [] This is significant as most anabolic osteoporosis treatments, while enhancing bone formation, also increase bone resorption, potentially limiting their efficacy. Interestingly, while this compound inhibits SIKs, mice with global deletion of SIK2 and SIK3 show increased bone formation and resorption. [] This suggests that this compound might interact with additional targets involved in bone remodeling.
A: Besides SIKs, this compound also inhibits CSF1R, the receptor for macrophage colony-stimulating factor (M-CSF). [] M-CSF is crucial for osteoclast differentiation and function. Therefore, by inhibiting CSF1R, this compound can suppress osteoclast activity and bone resorption. This dual targeting of SIKs and CSF1R explains why this compound can uncouple bone formation and resorption, promoting bone formation without increasing bone breakdown. []
A: Several lines of evidence point to the on-target activity of this compound in AML. Firstly, genetic targeting of SIK3 or MEF2C mirrored the effects of this compound, suppressing AML cell growth both in vitro and in vivo. [] Secondly, this compound treatment led to the dephosphorylation and nuclear accumulation of HDAC4, consistent with SIK3 inhibition. [] Thirdly, introducing a gatekeeper mutation in SIK3, which confers resistance to this compound, attenuated the compound's anti-proliferative effects. [] This confirms that this compound exerts its effects primarily through SIK3 inhibition.
A: this compound has shown promising results in preclinical models of AML, particularly those with high MEF2C expression, which is associated with poor prognosis. [] By inhibiting SIK3 and subsequently suppressing MEF2C function, this compound induces cell cycle arrest and apoptosis in AML cells. [] Animal studies demonstrated that this compound attenuates disease progression and extends survival in MLL-AF9 AML models. [] These findings support further investigation of this compound and the development of improved SIK3 inhibitors for potential clinical application in AML patients.
A: this compound's therapeutic potential extends beyond AML. Studies have explored its use in models of inflammatory diseases. Research indicates that this compound can modulate inflammatory cytokine responses, similar to genetic SIK inhibition. [] Furthermore, research suggests a potential role for SIK1 inhibition by this compound in the treatment of desmoplastic small round cell tumor. []
A: Despite its potential, this compound has some limitations. It is essential to note that this compound is a tool compound, not yet optimized for clinical use. While it displays favorable pharmacokinetic properties, achieving sustained serum concentrations above its IC50 for SIK2 inhibition, [] further development is needed to enhance its specificity, bioactivity, and drug-like properties. [] Additionally, more research is required to fully understand its long-term effects and potential toxicity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。